Cas no 32724-91-7 (Benzenamine,4-chloro-N-(4-methylphenyl)-2-nitro-)
32724-91-7 structure
Product Name:Benzenamine,4-chloro-N-(4-methylphenyl)-2-nitro-
CAS-nummer:32724-91-7
MF:C13H11ClN2O2
MW:262.691642045975
CID:322302
PubChem ID:340010
Update Time:2025-04-19
Benzenamine,4-chloro-N-(4-methylphenyl)-2-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-chloro-N-(4-methylphenyl)-2-nitro-
- 4-chloro-N-(4-methylphenyl)-2-nitroaniline
- (4-Chlor-2-nitro-phenyl)-p-tolyl-amin
- (4-chloro-2-nitro-phenyl)-p-tolyl-amine
- 4-Chlor-4'-methyl-2-nitrodiphenylamin
- AC1L7R9C
- NSC369143
- DTXSID70321057
- 32724-91-7
- NSC-369143
-
- Inchi: 1S/C13H11ClN2O2/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)16(17)18/h2-8,15H,1H3
- InChI-sleutel: SUAVQNKCVPAKGY-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=C(C=1)[N+](=O)[O-])NC1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 262.05103
- Monoisotopische massa: 262.0509053g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 287
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 57.8Ų
Experimentele eigenschappen
- PSA: 55.17
- LogboekP: 4.89640
Benzenamine,4-chloro-N-(4-methylphenyl)-2-nitro- Gerelateerde literatuur
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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